molecular formula C16H14O2 B12482006 2-(3-Phenylprop-2-enoxy)benzaldehyde

2-(3-Phenylprop-2-enoxy)benzaldehyde

Cat. No.: B12482006
M. Wt: 238.28 g/mol
InChI Key: ZDEVBWDPWMNWHA-UHFFFAOYSA-N
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Description

2-(3-Phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a benzaldehyde group attached to a phenylprop-2-enyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylprop-2-enoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylprop-2-enyl ether moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 2-(3-Phenylprop-2-enoxy)benzoic acid.

    Reduction: 2-(3-Phenylprop-2-enoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Phenylprop-2-enoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Phenylprop-2-enoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenylprop-2-enyl ether moiety can interact with hydrophobic regions of proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenylprop-2-enoxy)benzoic acid
  • 2-(3-Phenylprop-2-enoxy)benzyl alcohol
  • 2-(3-Phenylprop-2-enyl)benzaldehyde

Uniqueness

2-(3-Phenylprop-2-enoxy)benzaldehyde is unique due to the presence of both an aldehyde group and a phenylprop-2-enyl ether moiety

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(3-phenylprop-2-enoxy)benzaldehyde

InChI

InChI=1S/C16H14O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2

InChI Key

ZDEVBWDPWMNWHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2C=O

Origin of Product

United States

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